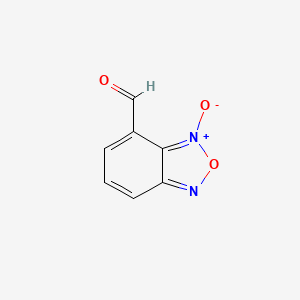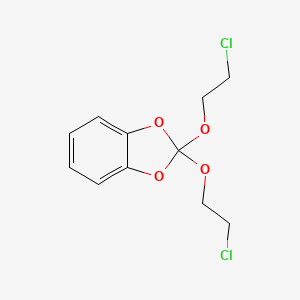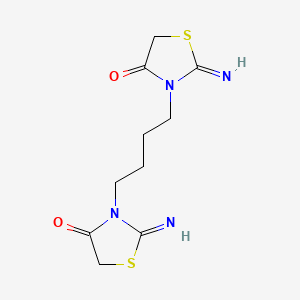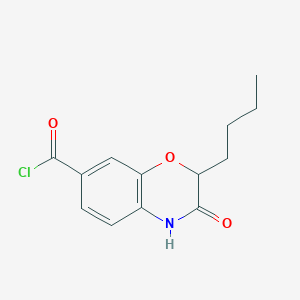
3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by its unique structure, which includes an oxido group and a carbaldehyde group attached to the benzoxadiazole ring. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 2,1,3-benzoxadiazole derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The carbaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state benzoxadiazole derivatives.
Reduction: Hydroxyl-substituted benzoxadiazole derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its fluorescent properties make it useful for tracking and imaging biological processes .
Vergleich Mit ähnlichen Verbindungen
- 5-Nitro-2,1,3-benzoxadiazole 3-oxide
- 2,1,3-Benzoxadiazole derivatives
Comparison: 3-Oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde is unique due to its combination of an oxido group and a carbaldehyde group, which imparts distinct chemical reactivity and biological activity. Compared to other benzoxadiazole derivatives, it offers enhanced fluorescence properties and specific interactions with biological targets, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
61062-99-5 |
|---|---|
Molekularformel |
C7H4N2O3 |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
3-oxido-2,1,3-benzoxadiazol-3-ium-4-carbaldehyde |
InChI |
InChI=1S/C7H4N2O3/c10-4-5-2-1-3-6-7(5)9(11)12-8-6/h1-4H |
InChI-Schlüssel |
SULRUJSVCUSIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NO[N+](=C2C(=C1)C=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)

![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)





![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)


